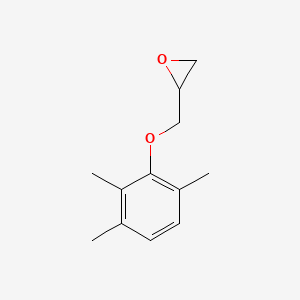
2-(2,3,6-Trimethylphenoxymethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,6-Trimethylphenoxymethyl)oxirane, also known as 2-MPMO, is a highly versatile and effective synthetic reagent. It is a versatile and effective reagent used in organic synthesis, and has been used in a variety of applications, such as the synthesis of pharmaceuticals, polymers, and polymers-based materials. It has also been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Interactions and Reactions
The compound 2-(2,3,6-Trimethylphenoxymethyl)oxirane and its derivatives have been studied for their unique chemical interactions. For instance, (1-Chloroethenyl)oxirane, a related compound, has been analyzed for its mutagenic potential by examining its reactions with nucleosides and DNA, highlighting the formation of various adducts through these reactions (Munter et al., 2002). Similarly, the synthesis of 2-(phenoxymethyl)oxirane derivatives through the rearrangement of oxiran-2-ylmethyl benzenesulfonates has been developed, showcasing the formation of a new C-O bond and the unexpected cleavage of the C-S bond (Shen et al., 2017).
Material Science and Polymers
In the realm of material science, this compound has implications for enhancing materials' properties. One study focused on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, illustrating the improvement in electrochromic properties due to the introduction of these groups (Zhang et al., 2014). Another study explored the ring-opening polymerization of a 2,3-disubstituted oxirane, resulting in a polyether with a carbonyl–aromatic π-stacked structure (Merlani et al., 2015).
Environmental and Biological Studies
The compound and its relatives have also been studied in environmental and biological contexts. The induction of gene mutations and micronuclei by oxiranes and siloranes in mammalian cells in vitro was investigated to understand the potential mutagenic effects of these molecules (Schweikl et al., 2004). Additionally, the stability of silorane dental monomers in aqueous systems was analyzed, finding that siloranes are stable in various aqueous environments, suggesting their suitability for use in oral environments (Eick et al., 2006).
Safety and Hazards
The safety information for “2-(2,3,6-Trimethylphenoxymethyl)oxirane” indicates several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and suspected of causing cancer (H351) .
Propiedades
IUPAC Name |
2-[(2,3,6-trimethylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGVKZFGLIZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC2CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
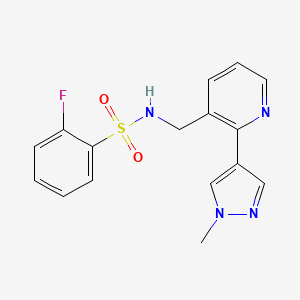
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
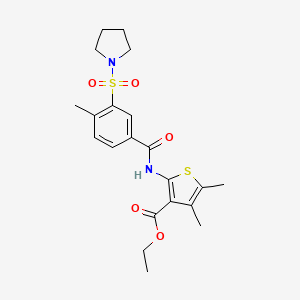
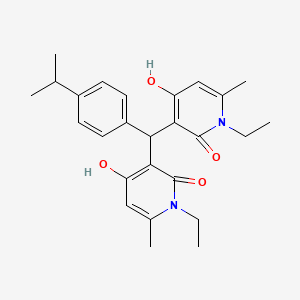
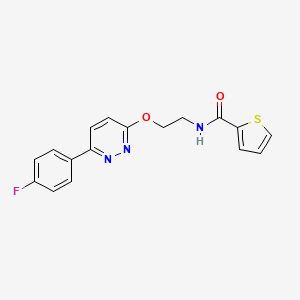

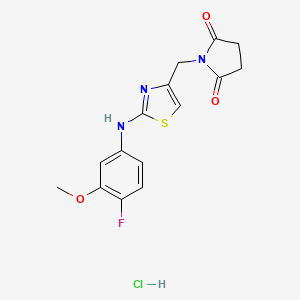
![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
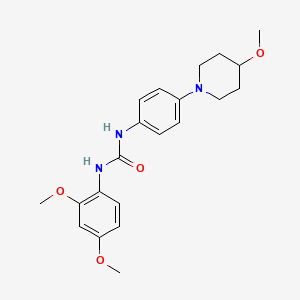
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)